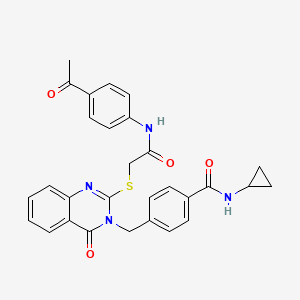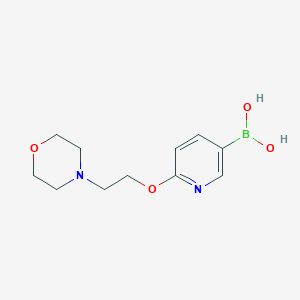![molecular formula C17H15BrN4O3S2 B2491301 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide CAS No. 301307-81-3](/img/structure/B2491301.png)
5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized, incorporating various linker groups. The structure of these compounds was established through NMR spectroscopy and X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene-2-carboxamide core with a 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} substituent. The arrangement of atoms and bonds within the molecule can be visualized using X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s structural features make it an intriguing candidate for drug development. Researchers have explored its potential as a novel therapeutic agent in the following ways:
Anticancer Properties: Investigations suggest that this compound exhibits antiproliferative activity against cancer cells. Researchers are studying its mechanism of action and potential use in cancer therapy .
Kinase Inhibitor: The compound’s structure resembles kinase inhibitors, which are crucial for modulating cellular signaling pathways. It may selectively inhibit specific kinases involved in disease processes .
Materials Science and Organic Electronics
The conjugated system within the molecule makes it relevant for materials science and organic electronics:
Organic Semiconductors: Researchers have explored its use as an organic semiconductor material. Its electronic properties, such as charge mobility and energy levels, are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Light-Emitting Diodes (LEDs): The compound’s π-conjugated structure could contribute to efficient electroluminescence in OLEDs. Investigations are ongoing to optimize its performance in OLED devices .
Agrochemicals and Crop Protection
The compound’s unique structure has implications for agrochemicals:
- Herbicide Potential : Researchers have explored its herbicidal properties. The compound’s mode of action and selectivity against specific weeds are areas of investigation .
Computational Chemistry and Molecular Modeling
The compound serves as an interesting subject for computational studies:
- Quantum Chemistry : Researchers use computational methods to explore its electronic structure, molecular orbitals, and reactivity. These insights aid in understanding its behavior and predicting its interactions with other molecules .
Conclusion
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKNHESFAKIYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)


![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)
![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)


